molecular formula C10H12N4O4 B131508 2'-Deoxyinosine CAS No. 890-38-0

2'-Deoxyinosine

Número de catálogo: B131508
Número CAS: 890-38-0
Peso molecular: 252.23 g/mol
Clave InChI: VGONTNSXDCQUGY-RRKCRQDMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La Deoxiinosina es un análogo de nucleósido que consiste en la base púrica hipoxantina unida a un azúcar desoxirribosa. Es un derivado de la inosina, donde el grupo hidroxilo en la posición 2’ de la ribosa es reemplazado por un átomo de hidrógeno. La Deoxiinosina es un intermedio importante en el metabolismo de los nucleótidos de purina y juega un papel crucial en varios procesos biológicos, incluida la reparación y replicación del ADN .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La Deoxiinosina se puede sintetizar a través de varios métodos. Un enfoque común implica la desaminación de la desoxiadenosina utilizando adenosina desaminasa. Esta enzima cataliza la conversión de desoxiadenosina a desoxiinosina al eliminar el grupo amino de la base adenina .

Otro método implica la síntesis química de la desoxiinosina a partir de la inosina. Este proceso generalmente incluye la protección selectiva de los grupos hidroxilo en la ribosa, seguida de la reducción del grupo hidroxilo 2’ a un átomo de hidrógeno .

Métodos de Producción Industrial

La producción industrial de la desoxiinosina a menudo implica el uso de cepas recombinantes de Escherichia coli que sobreexpresan nucleósido fosforilasas. Estas enzimas facilitan la conversión de materiales de partida económicos, como la timidina y la adenina, en desoxiinosina sin la necesidad de reacciones químicas complejas .

Análisis De Reacciones Químicas

Nucleophilic Substitution at C2 Position

2'-Deoxyinosine serves as a precursor for synthesizing electrophilic intermediates like 2-chloro-2'-deoxyinosine and 2-tosyloxy-2'-deoxyinosine (Fig. 1A). These derivatives enable regioselective modifications through nucleophilic displacement reactions:

  • Chloro derivatives exhibit superior reactivity compared to tosyloxy analogues in cross-coupling reactions (e.g., Pd-catalyzed aryl amination) .

  • Substitution with amines or thiols yields N- or S-modified 2'-deoxyguanosine analogues, useful in probing DNA-protein interactions .

Table 1: Reactivity Comparison of Electrophilic this compound Derivatives

Leaving GroupReaction TypeRate Constant (Relative)Key Application
ClPd-mediated cross-coupling3.7 × 10⁹ M⁻¹s⁻¹Synthesis of fluorescent probes
OTsNucleophilic displacement1.2 × 10⁸ M⁻¹s⁻¹Site-specific DNA alkylation

Radical-Mediated Reactions and DNA Damage

Oxidative stress generates nitrogen-centered radicals (e.g., dC· ) that interact with this compound, inducing tandem DNA lesions:

  • Hydrogen abstraction : dC· abstracts hydrogen atoms from thymidine's methyl group, forming thymidine peroxyl radicals (Fig. 1B) .

  • Hole transfer : Radical migration destabilizes adjacent bases, creating mutagenic lesions (e.g., 8-oxo-dG) .

  • Oxygen minimally impacts dC· decay (t1/2t_{1/2} ~53 μs) but accelerates secondary carbon-centered radical quenching (k=1.3×104s1k=1.3\times 10^4\,\text{s}^{-1}) .

Mechanistic Insight :

dC +THFdC+THF (pH 7 4 k=5×105M1s1)\text{dC }+\text{THF}\rightarrow \text{dC}+\text{THF }\quad (\text{pH 7 4 }k=5\times 10^5\,\text{M}^{-1}\text{s}^{-1})

This traceless process complicates lesion detection, necessitating stable radical precursors for study .

Reductive Cleavage of Halogenated Derivatives

Hydrated electrons (eaqe_{aq}^-) reduce 8-bromo-2'-deoxyinosine via one-electron transfer, forming C8 radicals (Fig. 1C):

  • Radical translocation : The C8 radical migrates to the sugar moiety, yielding C5' or C2' radicals .

  • Cyclization : C5' radicals cyclize to 5',8-cyclo-2'-deoxyinosine (k=1.4×105s1k=1.4\times 10^5\,\text{s}^{-1}), a biomarker of oxidative stress .

Table 2: Product Distribution in 8-Bromo-2'-Deoxyinosine Radiolysis

Radical PositionProductYield (%)Diastereomeric Ratio
C5'5',8-cyclo-dI (5'R)804:1 (5'R:5'S)
C2'2',8-cyclo-dI20Not reported

Electron Adduct Formation and Protonation

Pulse radiolysis studies reveal this compound reacts with eaqe_{aq}^- to form protonated adducts:

  • pH-dependent stability : The C8-protonated adduct dominates at neutral pH (λmax=350nm\lambda_{\text{max}}=350\,\text{nm}), while heteroatom-protonated forms emerge in basic conditions (pH >11) .

  • Transformation kinetics : Adduct decay follows pseudo-first-order kinetics (kobs=1.2×109M1s1k_{\text{obs}}=1.2\times 10^9\,\text{M}^{-1}\text{s}^{-1} at pH 11) .

Key pKa Values :

Heteroatom protonated adduct pKa=10.2C8 protonated adduct pKa=12.1\text{Heteroatom protonated adduct }\text{pKa}=10.2\quad \text{C8 protonated adduct }\text{pKa}=12.1

These values highlight the adducts' susceptibility to pH-driven structural changes .

G-Quadruplex Stabilization in Aptamers

Incorporating this compound into G-rich aptamers (e.g., AS1411) enhances bioactivity:

  • Structural stabilization : this compound at loop positions (e.g., residues 12, 13) increases G-quadruplex stability (ΔTm=+5C\Delta T_m=+5^\circ \text{C}) .

  • Antiproliferative effects : Modified aptamers exhibit 2.5-fold greater tumor cell growth inhibition (IC₅₀ = 0.8 μM vs. 2.0 μM for wild-type AS1411) .

Enzymatic Interconversion in Metabolism

Adenosine deaminase (ADA) catalyzes deoxyinosine formation from deoxyadenosine, linking it to immunodeficiency disorders:

  • SCID pathogenesis : ADA deficiency elevates deoxyadenosine levels, causing lymphocyte apoptosis .

  • Therapeutic target : PEGylated ADA enzyme replacements restore deoxyinosine/deoxyadenosine balance in SCID patients .

Aplicaciones Científicas De Investigación

Aptamer Development

Chemical Modification for Enhanced Bioactivity

2'-dI has been utilized to enhance the bioactivity of aptamers, particularly AS1411, a G-rich oligodeoxynucleotide aptamer known for its anti-proliferative properties. Research indicates that incorporating 2'-dI at specific positions within AS1411 significantly improves its binding affinity and therapeutic efficacy against cancer cells. For instance, modifications at positions 12, 13, 15, and 24 led to enhanced G-quartet formation and increased inhibition of DNA replication and tumor cell growth, demonstrating a potential for targeted cancer therapies .

Mechanistic Insights

Molecular dynamics simulations have elucidated the interaction mechanisms between 2'-dI-modified AS1411 and nucleolin, a protein implicated in cancer cell proliferation. The incorporation of 2'-dI alters the spatial conformation of the aptamer, which can enhance target binding and subsequent biological activity. Studies have shown that modified aptamers exhibit improved resistance to nucleases and maintain specificity for nucleolin while also inducing S-phase cell cycle arrest in treated cells .

Cancer Therapy

Synergistic Effects with Chemotherapeutics

2'-dI has been investigated for its potential to enhance the efficacy of chemotherapeutic agents. A notable study demonstrated that combining 2'-dI with 5-fluorouracil (FUra) significantly increased the sensitivity of colorectal cancer cell lines to treatment. The presence of 2'-dI was shown to enhance thymidine phosphorylase activity, leading to increased intracellular levels of active metabolites that potentiate the effects of FUra .

Animal Studies and Clinical Implications

In vivo studies have confirmed that 2'-dI-modified aptamers exhibit superior antitumor effects compared to their unmodified counterparts. For example, animal experiments using modified AS1411 demonstrated enhanced tumor suppression capabilities, suggesting that these modifications could lead to more effective cancer therapies with reduced side effects .

Nucleic Acid Chemistry

Base Pairing Properties

The unique structural characteristics of 2'-dI allow it to function as a "universal" base, capable of pairing with all four natural nucleotide bases. This property opens avenues for its application in creating novel nucleic acid constructs that can be utilized in gene editing and synthetic biology .

Miscoding Properties and Implications for Mutagenesis

Research into the miscoding properties of 2'-dI has revealed its potential role in mutagenesis related to chronic inflammation. The incorporation of 2'-dI into DNA can lead to mispairing during replication, which may contribute to carcinogenesis under certain conditions . Understanding these properties is crucial for developing strategies to mitigate the risks associated with DNA damage.

Case Studies and Experimental Findings

Study Focus Findings
Aptamer ModificationEnhanced anti-proliferative activity in breast cancer cells through strategic incorporation of 2'-dI in AS1411.
Chemotherapy EnhancementSignificant increase in sensitivity to FUra when combined with 2'-dI in colorectal cancer models.
Miscoding PropertiesIdentified potential mutagenic effects due to incorporation of 2'-dI during DNA replication under inflammatory conditions.

Mecanismo De Acción

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

La Deoxiinosina es única debido a su capacidad de emparejarse con la citosina en el ADN, lo que lleva a tipos específicos de mutaciones. Esta propiedad la convierte en una herramienta valiosa en la investigación genética y la biotecnología .

Actividad Biológica

2'-Deoxyinosine (2'-dI) is a nucleoside that plays a significant role in various biological processes, particularly in the context of cancer therapy and molecular biology. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a modified nucleoside derived from inosine, characterized by the absence of an oxygen atom at the 2' position of the ribose sugar. Its structure allows it to participate in DNA synthesis and cellular signaling pathways, influencing various biological activities.

1. Antitumor Activity

Recent studies have highlighted the potential of this compound as an enhancer of antitumor activity, particularly when used in combination with other chemotherapeutic agents. For instance:

  • Combination with 5-Fluorouracil (FUra): Research demonstrated that 2'-dI significantly increased the sensitivity of colorectal cancer cell lines (HT29 and SW620) to FUra by up to 700 times. This enhancement was attributed to increased thymidylate synthase inhibition and apoptosis induction, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer types .
  • Aptamer Modifications: The incorporation of 2'-dI into aptamers such as AS1411 has been shown to enhance their binding affinity to nucleolin, a protein overexpressed in many tumors. Modified aptamers exhibited improved stability and antitumor efficacy, leading to S-phase cell cycle arrest and inhibition of DNA replication .

2. Modulation of Cellular Processes

  • Cell Cycle Regulation: Studies indicated that 2'-dI-modified aptamers could effectively induce cell cycle arrest in tumor cells. This was evidenced by enhanced G-quadruplex stabilization and alterations in protein interactions that regulate cell proliferation .
  • MicroRNA Expression: The application of modified 2'-dI sequences has been associated with significant changes in microRNA expression profiles related to breast cancer. Specifically, certain modifications led to upregulation of tumor suppressive miRNAs while downregulating oncogenic ones, demonstrating its potential role in gene regulation .

Case Study: Enhanced Antitumor Efficacy

In a controlled animal study involving human xenografts, the combination treatment of FUra with 2'-dI showed notable improvements in tumor reduction compared to FUra alone. The study's findings suggested that 2'-dI not only enhances drug sensitivity but also promotes apoptosis through Fas signaling pathways, highlighting its dual role as both a chemotherapeutic enhancer and an apoptotic agent .

Table 1: Summary of Antitumor Effects of this compound

Cell LineSensitivity Increase (FUra)Apoptosis Induction (%)TS Inhibition (%)
HT2938 timesEarly: 19%, Late: 130%78%
SW620700 timesEarly: 210%, Late: 497%95%
CaCo2No significant increaseNo significant increase58%

Propiedades

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONTNSXDCQUGY-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346428
Record name 2'-Deoxyinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxyinosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000071
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

890-38-0
Record name Deoxyinosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxyinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000890380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deoxyinosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02380
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2'-Deoxyinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-deoxyinosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2'-DEOXYINOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0RQ6SBWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Deoxyinosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000071
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

> 250 dec °C, 250 °C
Record name Deoxyinosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02380
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deoxyinosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000071
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxyinosine
Reactant of Route 2
2'-Deoxyinosine
Reactant of Route 3
2'-Deoxyinosine
Reactant of Route 4
2'-Deoxyinosine
Reactant of Route 5
2'-Deoxyinosine
Reactant of Route 6
2'-Deoxyinosine
Customer
Q & A

Q1: What is the molecular formula and weight of 2'-Deoxyinosine?

A1: The molecular formula of this compound is C10H12N4O4, and its molecular weight is 252.23 g/mol. []

Q2: How does this compound interact with its target molecules?

A2: this compound exhibits ambiguous base-pairing properties. It can form base pairs with all four canonical DNA bases (adenine, guanine, cytosine, and thymine) with varying affinities. [, ] This property makes it valuable in applications like hybridization probes containing ambiguous bases. []

Q3: What are the downstream effects of this compound incorporation into DNA?

A3: The presence of this compound can impact DNA stability and interactions with proteins. For instance, it has been shown to destabilize DNA duplexes less than this compound itself. [] Moreover, when present within a synthetic oligomer mimicking the anticodon loop of human tRNA(Ala), this compound and N1-methylinosine serve as major epitopes for anti-PL-12 myositis autoantibodies. []

Q4: How does the presence of an amino group at position 8 of the hypoxanthine moiety in 8-amino-2'-deoxyinosine (8AI) affect DNA stability?

A4: Interestingly, while an amino group at position 2 stabilizes both DNA duplexes and triplexes, an amino group at position 8 of 8AI stabilizes triplexes but destabilizes duplexes. This unexpected behavior might arise from subtle electronic redistributions within the purine structure upon amino group introduction. []

Q5: What enzymatic reactions involve this compound?

A5: this compound is a substrate for purine nucleoside phosphorylase (PNP). This enzyme catalyzes the reversible phosphorolysis of this compound, producing hypoxanthine and α-D-2-deoxyribofuranose-1-phosphate. [, ] This reaction plays a crucial role in the purine salvage pathway. []

Q6: Can you provide an example of this compound utilization in enzymatic synthesis?

A6: this compound triphosphate (dITP) can be used in enzymatic synthesis of minor-groove base-modified DNA, although only its 2-methyl and 2-vinyl derivatives are good substrates for Therminator DNA polymerase. [] This application highlights the potential for developing modified DNA with specific functionalities.

Q7: How can this compound be utilized in oligonucleotide synthesis?

A7: this compound can be incorporated into oligonucleotides using its corresponding phosphoramidite building block. This approach enables the creation of oligonucleotides containing specific sequences incorporating dI for various applications, such as hybridization probes. [, , , ]

Q8: How does the substitution of 2'-Deoxyguanosine (dG) with this compound (dI) in a DNA template affect the activity of bacteriophage T7 primase?

A8: Template sites containing dI instead of dG support oligonucleotide synthesis by T7 primase, although to a lesser extent than the natural substrate. This observation suggests a potential interaction between the primase and the guanine base in the template. []

Q9: Have computational methods been used to study this compound?

A9: Yes, quantum mechanical calculations and molecular dynamics (MD) simulations have been employed to investigate the effect of amino group substitutions on the stability of DNA duplexes and triplexes containing this compound analogs. [] These studies provide valuable insights into the structural and energetic consequences of dI modifications.

Q10: How do modifications at the C-2 position of this compound affect its properties?

A10: Introducing substituents at the C-2 position of this compound can alter its properties. For example, 2-methyl and 2-vinyl derivatives of this compound triphosphate are better substrates for Therminator DNA polymerase than other 2-substituted dITPs. [] This highlights the importance of the C-2 position for interaction with specific enzymes.

Q11: How does the introduction of this compound and d-/l-isonucleoside (d-/l-isoNA) modifications affect the stability and affinity of the tenascin-C (TN-C) binding aptamer GBI-10?

A11: Systematic modifications of GBI-10 with this compound and d-/l-isoNA led to enhanced affinity for TN-C and improved stability in plasma. These modifications influenced the secondary structure of the aptamer, particularly in sector 3, which plays a crucial role in TN-C binding. []

Q12: What analytical methods are used to study this compound?

A12: Various techniques are employed to characterize and quantify this compound, including high-performance liquid chromatography (HPLC), [, ] mass spectrometry (MS), [, , , ] nuclear magnetic resonance (NMR), [, ] and UV spectroscopy. [, ] These methods provide information about the compound's structure, purity, and concentration in various samples.

Q13: What is the significance of this compound in the context of nitric oxide (NO) exposure and DNA damage?

A13: In studies investigating NO-induced DNA damage, this compound is one of the identified deamination products alongside 2'-deoxyxanthosine and 2'-deoxyuridine. Interestingly, 2'-deoxyoxanosine (dO), another potential product of dG deamination, was not detected. This finding suggests that dO may not be present at significant levels in inflamed tissues exposed to NO. []

Q14: What is the role of this compound in studying the metabolic activation of the tobacco-specific carcinogen N'-Nitrosonornicotine (NNN)?

A14: The adduct 2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine (py-py-dI), formed through the 5'-hydroxylation pathway of NNN, serves as a marker for DNA damage. Quantifying py-py-dI in various tissues and biological systems helps elucidate the metabolic activation of NNN in different species, including humans. []

Q15: How can this compound be used to study DNA adduct formation by environmental pollutants like butadiene epoxides?

A15: Researchers can synthesize and utilize nucleosides and oligonucleotides containing adducts of butadiene epoxides on this compound to investigate the impact of these environmental pollutants on DNA structure and function. These studies contribute to understanding the genotoxic effects of such compounds. []

Q16: How does this compound contribute to understanding the mechanism of copper(II) interaction with nucleic acids?

A16: Studying the interaction of copper(II) with this compound and its derivatives provides insights into how metal ions interact with nucleic acids. Research indicates that copper primarily binds to the purine base of nucleosides like this compound, particularly at N-7, and this interaction is pH-dependent in aqueous solutions. []

Q17: What is the role of this compound in the context of Severe Combined Immunodeficiency Disease (SCID) caused by adenosine deaminase (ADA) deficiency?

A17: In SCID, the lack of ADA leads to the accumulation of adenosine and 2'-deoxyadenosine, which are not efficiently converted to inosine and this compound, respectively. This metabolic block contributes to the severe immunodeficiency observed in this genetic disorder. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.